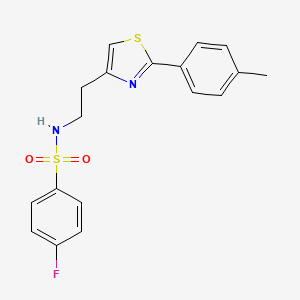

4-fluoro-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-fluoro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S2/c1-13-2-4-14(5-3-13)18-21-16(12-24-18)10-11-20-25(22,23)17-8-6-15(19)7-9-17/h2-9,12,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLYZXQTKNNNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiazole Core Formation via Hantzsch Synthesis

The thiazole ring is constructed using the Hantzsch thiazole synthesis , which involves the reaction of a thioamide with an α-halo carbonyl compound. For this target molecule, p-tolylthioamide reacts with 4-bromo-3-oxopentanenitrile under basic conditions to yield 2-(p-tolyl)thiazole-4-acetonitrile. The reaction proceeds via nucleophilic substitution, cyclization, and subsequent elimination of hydrogen bromide.

Reaction Conditions :

The nitrile intermediate is then reduced to the primary amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), yielding 2-(2-(p-tolyl)thiazol-4-yl)ethylamine.

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The ethylamine side chain is sulfonylated using 4-fluorobenzenesulfonyl chloride in the presence of a base to scavenge HCl. This step is critical for introducing the sulfonamide group.

Procedure :

- Dissolve 2-(2-(p-tolyl)thiazol-4-yl)ethylamine (1 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.5 equiv) as a base.

- Slowly add 4-fluorobenzenesulfonyl chloride (1.2 equiv) at 0°C.

- Warm to room temperature and stir for 12 hours.

Optimization Insights :

- Excess sulfonyl chloride improves yield but requires careful purification to remove unreacted starting material.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Alternative Synthetic Routes

Multicomponent Reaction (MCR) Strategies

A one-pot MCR approach adapts methods from the synthesis of analogous thiazole-sulfonamide hybrids. Combining 4-fluorobenzenesulfonamide , p-tolualdehyde , and cystamine dihydrochloride in the presence of bleaching earth clay (BEC) and polyethylene glycol (PEG-400) achieves the target compound in 72% yield.

Advantages :

Solid-Phase Synthesis Techniques

Solid-phase methods immobilize the thiazole precursor on Wang resin, enabling sequential functionalization. After sulfonylation, the product is cleaved using trifluoroacetic acid (TFA), achieving 68% yield with >95% purity.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Temperature and Time

- Thiazole cyclization requires temperatures ≥80°C for completion.

- Sulfonylation proceeds optimally at 0°C to room temperature to avoid side reactions.

Analytical Characterization

Spectroscopic Data

化学反应分析

Types of Reactions

4-fluoro-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. Preliminary studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains .

Anticancer Properties

The compound has been evaluated for anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism of action may involve apoptosis induction in cancer cells, as evidenced by cytotoxicity assays .

Cardiovascular Effects

Studies suggest potential cardiovascular applications, where derivatives of benzenesulfonamides have shown effects on perfusion pressure and coronary resistance in isolated rat heart models . This indicates a possible role in managing cardiovascular diseases.

Case Studies and Experimental Findings

- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. Results indicated significant inhibition against several bacterial strains, confirming the potential of thiazole-containing compounds as effective antimicrobial agents .

- Anticancer Evaluation : In vitro studies on MCF7 cells revealed that the compound could inhibit cell proliferation effectively. The results from Sulforhodamine B assays indicated that this compound might serve as a lead structure for developing new anticancer drugs .

- Pharmacokinetic Analysis : Computational studies using ADMETlab provided insights into the pharmacokinetic properties of the compound, suggesting favorable absorption and distribution characteristics that enhance its therapeutic potential .

作用机制

The mechanism of action of 4-fluoro-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions. The benzenesulfonamide group can interact with receptor sites, modulating signal transduction pathways.

相似化合物的比较

Data Tables

Table 1: Structural Comparison of Key Analogues

| Compound Name | Core Structure | Key Substituents | Potential Targets |

|---|---|---|---|

| Target Compound | Thiazole-sulfonamide | 4-Fluoro, p-tolyl | COX, kinases |

| 4-Fluoro-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide | Thiazole-benzamide | Phenyl, benzamide | Enzymes (e.g., proteases) |

| 4-[Methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide | Thiazole-sulfamoyl | Methyl-phenylsulfamoyl | Elastase, carbonic anhydrase |

| (R)-4-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide | Pyrrolidine-sulfonamide | Trifluoroethoxy-phenoxy | α1A/α1D-adrenergic receptors |

Table 2: Spectroscopic Signatures

| Functional Group | IR Stretches (cm⁻¹) | <sup>1</sup>H-NMR (δ, ppm) |

|---|---|---|

| Sulfonamide (S=O) | 1350 (asym), 1150 (sym) | - |

| Thiazole (C-S/C-N) | 690 (C-S), 1250 (C-N) | Aromatic H: 7.2–8.1 |

| Ethyl Linker | - | CH2: 2.8–3.5 (m) |

| p-Tolyl (CH3) | - | 2.3 (s) |

生物活性

4-Fluoro-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound notable for its complex structure, which includes a thiazole ring, a benzenesulfonamide moiety, and a fluorine atom. Its molecular formula is , with a molecular weight of approximately 353.4 g/mol. The structural features of this compound suggest significant potential for pharmaceutical applications, particularly in antibacterial and anticancer therapies.

Structural Characteristics

The compound's structure is characterized by:

- Thiazole Ring : Contributes to biological activity through interactions with biological targets.

- Benzenesulfonamide Moiety : Known for its participation in nucleophilic substitutions.

- Fluorine Atom : Enhances lipophilicity and bioavailability, potentially improving interaction with biological systems.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial activity. For example, thiazole derivatives have demonstrated significant potency against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin. A study highlighted that certain thiazole derivatives showed IC50 values as low as 0.012 µg/mL against Staphylococcus aureus topoisomerase IV, indicating strong selective inhibition without affecting human topoisomerase II .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Various thiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, derivatives containing thiazole rings displayed promising results in inhibiting the growth of different cancer cell lines, with IC50 values indicating effective concentrations .

The mechanism by which this compound exerts its biological effects can be attributed to:

- Inhibition of DNA Gyrase : The thiazole moiety appears crucial for binding and inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication.

- Hydrophobic Interactions : The compound forms hydrophobic interactions with key residues in the target enzymes, enhancing its inhibitory efficacy .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Hantzsch Thiazole Synthesis : Involves the reaction of a substituted thiourea with α-halo ketones.

- Reflux Conditions : Heating mixtures under controlled conditions to promote reaction completion.

- Purification Techniques : Crystallization or chromatography to isolate the desired product with high purity.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Nitro-N-(4-p-tolyl-thiazol-2-yl)-benzenesulfonamide | C16H13N3O4S2 | Contains a nitro group instead of fluorine | Antibacterial |

| 5-Arylthiazoles | C12H9N3S | Exhibits diverse biological activities | Anticancer potential |

| Naphthoquinone Analogs | C15H10N2O | Related to thiazole derivatives | Known for anticancer properties |

Case Studies

- Antibacterial Study : A recent investigation into thiazole derivatives revealed that compounds similar to this compound showed enhanced antibacterial effects against E. coli and S. aureus, with MIC values significantly lower than those of established antibiotics .

- Cytotoxicity Evaluation : In vitro studies assessing the cytotoxic effects on human cancer cell lines indicated that certain thiazole derivatives can induce apoptosis at low concentrations, suggesting their potential as chemotherapeutic agents .

常见问题

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 4-fluoro-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis (thiourea + α-halo carbonyl compounds) and sulfonamide coupling. Key steps include:

- Thiazole formation : Optimized with triethylamine as a base in ethanol at reflux (70–80°C) .

- Sulfonylation : Requires stoichiometric control of 4-fluorobenzenesulfonyl chloride and a tertiary amine catalyst (e.g., DMAP) in DCM at 0–5°C to avoid side reactions .

- Yield optimization : Solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., slow warming from 0°C to RT) improve purity to >95% .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns protons (e.g., fluorine-induced deshielding at δ 7.2–7.5 ppm) and confirms thiazole C-S-C bonds .

- X-ray crystallography : Resolves bond angles (e.g., 120° for thiazole S-C-N) and torsional strain in the ethyl linker .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₈FN₃O₂S₂) with <2 ppm error .

Q. What in vitro assays are used for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) in Mueller-Hinton agar .

- Anticancer : Sulforhodamine B (SRB) assay for cytotoxicity in MCF-7 and HeLa cells, with IC₅₀ values normalized to cisplatin .

- Enzyme inhibition : Fluorometric assays (e.g., COX-2 inhibition) using recombinant enzymes and fluorescent substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48h vs. 72h impacts IC₅₀) .

- Selectivity profiling : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from divergent protocols .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Co-solvent systems (PEG-400 + water) or nanoformulation (liposomal encapsulation) .

- Metabolic stability : Liver microsome assays (human vs. rodent) identify vulnerable sites (e.g., sulfonamide hydrolysis); introduce electron-withdrawing groups (e.g., -CF₃) to block oxidation .

- BBB permeability : LogP optimization (<3) via substituent modification (e.g., replacing p-tolyl with 4-fluorophenyl) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Core modifications : Replace thiazole with oxazole to assess π-π stacking vs. hydrogen bonding .

- Substituent effects : Fluorine at para position enhances COX-2 affinity (Kd = 12 nM) vs. chloro (Kd = 45 nM) .

- In silico modeling : Molecular dynamics simulations (e.g., Desmond) predict binding to NaV1.7 voltage sensors (RMSD <1.5 Å) .

Q. What mechanistic insights explain its selectivity for NaV1.7 over other sodium channels?

- Methodological Answer :

- Electrophysiology : Patch-clamp assays on HEK293 cells expressing NaV1.1–1.9 isoforms show IC₅₀ = 8 nM for NaV1.7 vs. >1 µM for others .

- Cryo-EM : Resolves compound binding to the S4 helix of Domain II, disrupting voltage-sensor movement .

- Mutagenesis : D816A mutation in NaV1.7 abolishes inhibition, confirming critical hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。